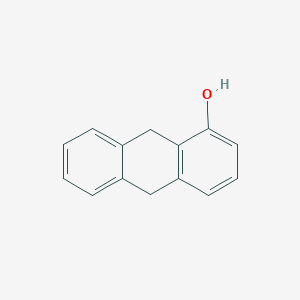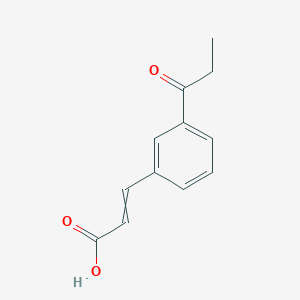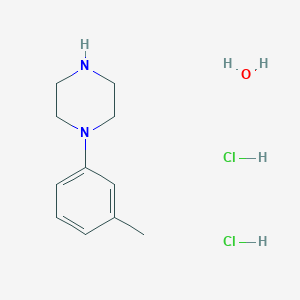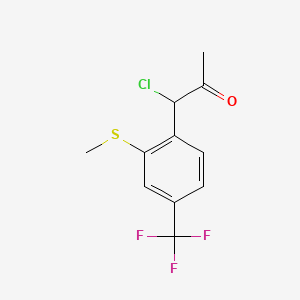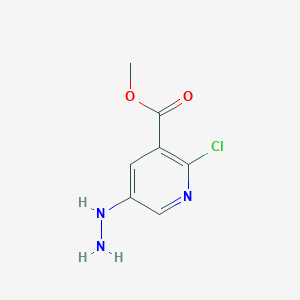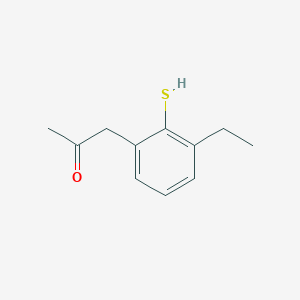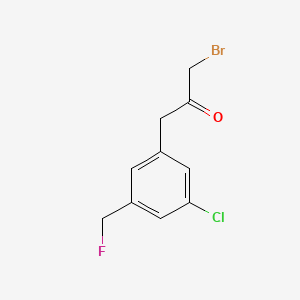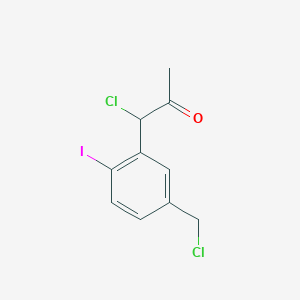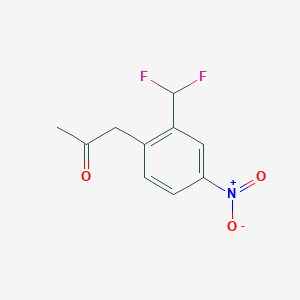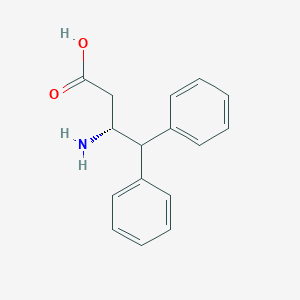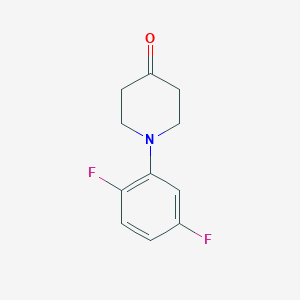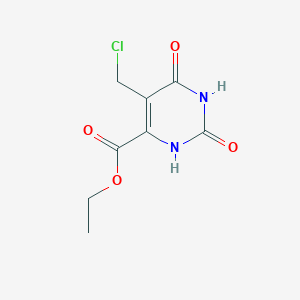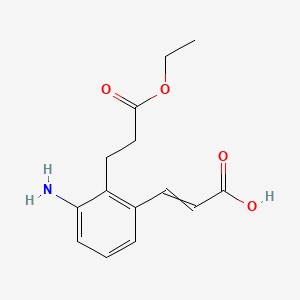![molecular formula C12H22N2O2 B14047809 Tert-butyl (5S)-5-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B14047809.png)
Tert-butyl (5S)-5-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (5S)-5-methyl-4,7-diazaspiro[25]octane-7-carboxylate is a chemical compound that belongs to the class of diazaspiro compounds These compounds are characterized by a spiro-connected bicyclic structure containing nitrogen atoms
Preparation Methods
The synthesis of tert-butyl (5S)-5-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate typically involves multiple steps. One common method starts with diethyl malonate as a raw material. The process includes cyclization reactions, Hofmann reactions, hydrolysis, acylation for recyclization, and reduction reactions . These steps are performed under controlled conditions to ensure high yield and purity. The reaction conditions are generally mild, making the process cost-effective and efficient for industrial production.
Chemical Reactions Analysis
Tert-butyl (5S)-5-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms, using reagents like alkyl halides.
Hydrolysis: The tert-butyl group can be cleaved under acidic or basic conditions to reveal the free carboxylic acid group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Tert-butyl (5S)-5-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the preparation of triazolopyridines for treating neurological and psychiatric disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds.
Biological Studies: It is used in the preparation of inhibitors for enzymes like Brk/PTK6 and JAK, which are involved in cancer and inflammatory diseases.
Industrial Applications: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl (5S)-5-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing its normal function. This inhibition can disrupt various biological pathways, leading to therapeutic effects in conditions like cancer and inflammation.
Comparison with Similar Compounds
Tert-butyl (5S)-5-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate can be compared with other diazaspiro compounds such as:
Tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate: Similar in structure but lacks the methyl group at the 5-position.
Tert-butyl (5S)-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate: Contains a hydroxymethyl group instead of a methyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C12H22N2O2 |
|---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl (5S)-5-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-9-7-14(8-12(13-9)5-6-12)10(15)16-11(2,3)4/h9,13H,5-8H2,1-4H3/t9-/m0/s1 |
InChI Key |
AMRBXWNNKQBLOC-VIFPVBQESA-N |
Isomeric SMILES |
C[C@H]1CN(CC2(N1)CC2)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CN(CC2(N1)CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


